N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021256-08-5
VCID: VC11966446
InChI: InChI=1S/C19H15N3O2S/c1-12-5-4-6-13(9-12)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol

N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1021256-08-5

Cat. No.: VC11966446

Molecular Formula: C19H15N3O2S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1021256-08-5

Specification

CAS No. 1021256-08-5
Molecular Formula C19H15N3O2S
Molecular Weight 349.4 g/mol
IUPAC Name N-(3-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C19H15N3O2S/c1-12-5-4-6-13(9-12)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)
Standard InChI Key PMBHZOLREOSNCS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43

Introduction

Structural Features

The compound consists of a benzothieno[3,2-d]pyrimidine moiety linked to an acetamide group. The benzothieno[3,2-d]pyrimidine core is a heterocyclic system that combines a thiophene ring with a pyrimidine ring, known for its biological significance. The presence of the acetamide group can influence the compound's reactivity and biological activity.

CompoundMolecular FormulaKey Features
N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideNot specifiedBenzothieno[3,2-d]pyrimidine core, acetamide group
N-(3-fluoro-4-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideC18H16FN3O2SFluorine substitution, benzothieno[3,2-d]pyrimidine core

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often start with basic organic molecules and may involve the use of catalysts to enhance yield and purity. For benzothienopyrimidine derivatives, common synthetic routes include condensation reactions and cyclization steps.

Potential Applications

Benzothienopyrimidine derivatives have been studied for their potential biological activities, including roles in modulating chemokine receptors involved in inflammation and immune responses. While specific data on N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is limited, related compounds have shown promise in various pharmacological applications.

Research Findings and Future Directions

Given the limited specific information available on N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, further research is necessary to elucidate its potential applications and mechanisms of action. Studies on related compounds suggest that the benzothienopyrimidine core can confer significant biological activity, making this class of compounds interesting for medicinal chemistry and drug discovery efforts.

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